1-(3-Nitrophenyl)-1H-indazole
CAS No.: 52328-74-2
Cat. No.: VC15933713
Molecular Formula: C13H9N3O2
Molecular Weight: 239.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52328-74-2 |
|---|---|
| Molecular Formula | C13H9N3O2 |
| Molecular Weight | 239.23 g/mol |
| IUPAC Name | 1-(3-nitrophenyl)indazole |
| Standard InChI | InChI=1S/C13H9N3O2/c17-16(18)12-6-3-5-11(8-12)15-13-7-2-1-4-10(13)9-14-15/h1-9H |
| Standard InChI Key | PFGIPNGVZVPQFS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=NN2C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Structural and Chemical Characteristics
The molecular structure of 1-(3-Nitrophenyl)-1H-indazole comprises an indazole ring system fused to a benzene ring bearing a nitro group at the meta position. Indazole, a bicyclic structure with two adjacent nitrogen atoms, provides a rigid scaffold that enhances binding affinity to biological targets. The nitro group at the 3-position of the phenyl ring introduces electron-withdrawing effects, influencing the compound’s reactivity and interactions with enzymes .
Table 1: Key Physicochemical Properties of 1-(3-Nitrophenyl)-1H-indazole
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 189.17 g/mol | |
| Melting Point | 93–94°C | |
| Boiling Point | 365.2°C (predicted) | |
| Density | 1.33 g/cm³ (predicted) | |
| pKa | 5.07 (predicted) | |
| LogP (XLogP3-AA) | 3.5 |
The compound’s moderate lipophilicity (LogP = 3.5) suggests favorable membrane permeability, a critical factor in drug bioavailability . Spectroscopic characterization, including ¹H NMR and mass spectrometry, has confirmed its structure. For instance, the ¹H NMR spectrum typically exhibits signals for aromatic protons between δ 7.2–8.5 ppm, with distinct splitting patterns reflecting the indazole and nitrophenyl moieties .
Synthesis and Chemical Characterization
Synthetic Routes
The synthesis of 1-(3-Nitrophenyl)-1H-indazole often involves cyclocondensation reactions. A representative method involves the reaction of 3-nitrobenzaldehyde with indazole derivatives under acidic or basic conditions. For example, in a two-step protocol, 3-[1H-3-indolyl(3-nitrophenyl)methyl]-1H-indole undergoes cyclization with dichlorophenyl phosphine in dry acetonitrile, catalyzed by triethylamine . This approach yields phosphinoyl derivatives, which can be further functionalized to oxides, sulfides, or selenides using hydrogen peroxide, sulfur, or selenium, respectively .
Table 2: Representative Synthetic Conditions
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 3-Nitrobenzaldehyde | Indazole, HCl, reflux | 1-(3-Nitrophenyl)-1H-indazole | 65–70% |
| Dichlorophenyl phosphine | Triethylamine, acetonitrile, RT | Phosphinoyl derivative | 80% |
Spectroscopic Analysis
Advanced spectroscopic techniques elucidate the compound’s structure. Infrared (IR) spectroscopy reveals absorption bands at 1520 cm⁻¹ and 1350 cm⁻¹, corresponding to the nitro group’s asymmetric and symmetric stretching vibrations . In ¹³C NMR, the nitro-substituted carbon resonates near δ 148 ppm, while the indazole carbons appear between δ 110–140 ppm . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 189.17 [M+H]⁺ .
Pharmacological Applications
Kinase Inhibition
Indazole derivatives, including 1-(3-Nitrophenyl)-1H-indazole, exhibit potent kinase inhibitory activity. For instance, Fishwick et al. identified indazole-based compounds as Fibroblast Growth Factor Receptor (FGFR) inhibitors, with IC₅₀ values in the nanomolar range . Structural analogs of 1-(3-Nitrophenyl)-1H-indazole, such as 6-(3-methoxyphenyl)-1H-indazol-3-amine, demonstrated FGFR1 inhibition (IC₅₀ = 15.0 nM) and anti-proliferative effects in cancer cells . The nitro group enhances electron-deficient character, improving interactions with kinase ATP-binding pockets .
Antimicrobial Activity
1-(3-Nitrophenyl)-1H-indazole derivatives have been screened against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. In one study, phosphinoyl and thiophosphinoyl analogs showed minimum inhibitory concentrations (MICs) of 8–32 µg/mL, comparable to standard antibiotics . The nitro group’s electron-withdrawing effects likely enhance membrane penetration, disrupting bacterial cell walls .
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